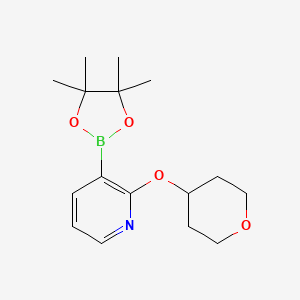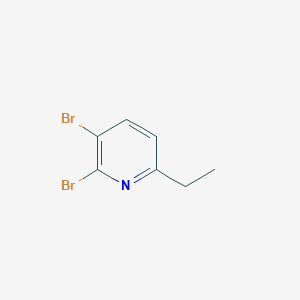
2,3-Dibromo-6-ethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-6-ethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions and an ethyl group at the 6th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,3-Dibromo-6-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of debrominated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,3-diamino-6-ethylpyridine or 2,3-dithio-6-ethylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-ethylpyridine.
科学的研究の応用
2,3-Dibromo-6-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2,3-Dibromo-6-ethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the ethyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic or chemical effects.
類似化合物との比較
2,3-Dibromo-5,6-dimethylpyridine: Similar in structure but with two methyl groups instead of an ethyl group.
2,3-Dibromo-4-ethylpyridine: Differing in the position of the ethyl group.
Uniqueness: 2,3-Dibromo-6-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
特性
分子式 |
C7H7Br2N |
|---|---|
分子量 |
264.94 g/mol |
IUPAC名 |
2,3-dibromo-6-ethylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3 |
InChIキー |
VKMSJONXQOMCRE-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=C(C=C1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
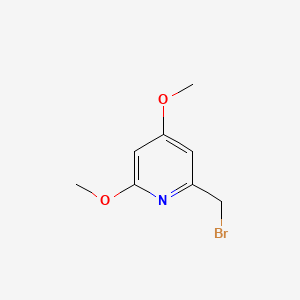
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
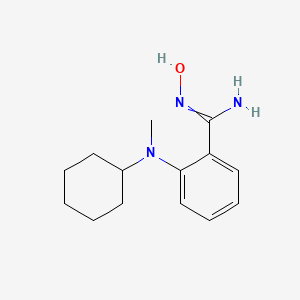
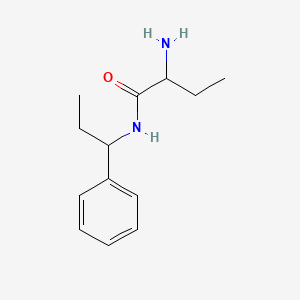
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
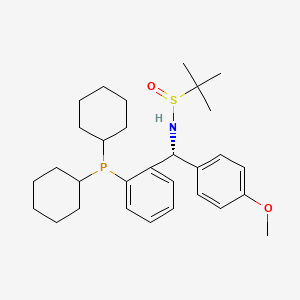

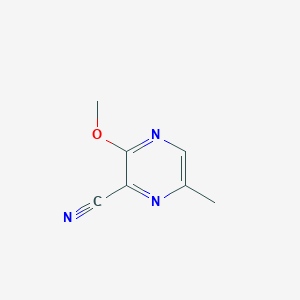
![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)
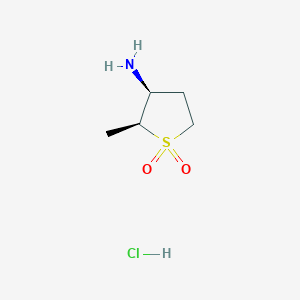
![5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
